4-Carboxy-2-nitrophenylboronic acid

Descripción

Significance of Boronic Acids in Organic Synthesis and Beyond

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). wikipedia.orglabinsights.nl Their stability, low toxicity, and versatile reactivity have made them indispensable tools in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. nih.gov Boronic acids act as Lewis acids, enabling them to form reversible covalent bonds with molecules containing diol groups, such as sugars and amino acids. wikipedia.orginterchim.com This unique feature is crucial for their use in developing sensors and drug delivery systems. labinsights.nlboronmolecular.com

Historical Context of Boronic Acid Chemistry

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid. wikipedia.orgwikiwand.com He synthesized ethylboronic acid through a two-stage process involving the reaction of diethylzinc (B1219324) with triethyl borate, followed by oxidation in the air. wikiwand.com Despite this early discovery, boronic acids were largely considered chemical peculiarities for many years. wiley-vch.de Systematic research into boranes, the hydrides of boron, was pioneered by Alfred Stock and his research group starting in 1912. inflibnet.ac.in His work laid the foundation for a deeper understanding of boron's unique chemistry. inflibnet.ac.in

Evolution of Boronic Acids as Synthetic Intermediates

Over the past few decades, boronic acids have transformed from neglected compounds into essential synthetic intermediates. wiley-vch.de A pivotal moment in this evolution was the development of the Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This palladium-catalyzed reaction uses boronic acids to form new carbon-carbon bonds, a fundamental process in constructing complex organic molecules. nih.govboronmolecular.com The Suzuki-Miyaura coupling has revolutionized the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to its reliability and tolerance of various functional groups. boronmolecular.com Beyond this, boronic acids are used in other significant reactions, including Chan-Lam amination and hydroboration, making them versatile building blocks in modern organic chemistry. nih.govresearchgate.net

Nobel Prize Recognition for Boronic Acid Applications

The profound impact of boron chemistry on organic synthesis has been recognized at the highest level. In 1979, the Nobel Prize in Chemistry was co-awarded to Herbert C. Brown "for their development of the use of boron- and phosphorus-containing compounds, respectively, into important reagents in organic synthesis". ncert.nic.innobelprize.org Brown's work on hydroboration reactions was particularly groundbreaking. ncert.nic.in More recently, the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for "palladium-catalyzed cross-couplings in organic synthesis," with the Suzuki-Miyaura reaction being a cornerstone of this field. researchgate.net This recognition underscores the immense value of boronic acids as coupling partners in creating complex molecular architectures. researchgate.net

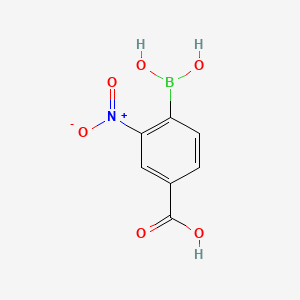

Defining the Chemical Compound: 4-Carboxy-2-nitrophenylboronic Acid

This compound is a specific derivative of boronic acid that features a phenyl ring substituted with both a carboxylic acid and a nitro group. evitachem.com This trifunctional nature makes it a valuable reagent in various specialized chemical applications. evitachem.comchemimpex.com

Nomenclature and Related Boron-Containing Compounds

The systematic IUPAC name for this compound is 4-(dihydroxyboryl)-3-nitrobenzoic acid. sigmaaldrich.com The nomenclature for boron compounds can be complex. icmab.es Generally, neutral boron hydrides are named "boranes," while boronic acids are organic compounds where one of boric acid's hydroxyl groups is replaced by an aryl or alkyl group. wikipedia.orgbangor.ac.uk They belong to the larger class of organoboranes. wikipedia.orginterchim.com

The name "this compound" indicates a phenyl ring as the base structure. The functional groups are numbered according to standard organic chemistry rules, with the boronic acid group defining the primary position on the phenyl ring.

| Compound Class | General Formula/Feature | Example |

| Boric Acid | B(OH)₃ | Boric Acid |

| Boronic Acid | R-B(OH)₂ | Phenylboronic Acid |

| Borinic Acid | R₂B(OH) | Diphenylborinic acid |

| Borane | BₓHᵧ | Diborane (B₂H₆) |

Structural Features and Electronic Properties

The molecular structure of this compound consists of a central phenyl ring with three distinct functional groups attached. evitachem.com The boronic acid group [-B(OH)₂], the carboxylic acid group [-COOH], and the nitro group [-NO₂] each impart specific properties to the molecule. evitachem.com

X-ray crystallography studies reveal that the molecule is relatively flat, with the carboxy and nitro groups being only slightly rotated out of the plane of the benzene (B151609) ring. nih.gov The boronic acid group, however, is oriented almost perpendicular to the ring's plane. nih.gov A notable feature is the short distance between the boron atom and one of the oxygen atoms of the nitro group, suggesting an intramolecular interaction that influences its chemical behavior. nih.gov The boron atom is sp²-hybridized and has a vacant p-orbital, which makes it a Lewis acid. wiley-vch.denih.gov The presence of the electron-withdrawing nitro and carboxylic acid groups enhances this acidity.

| Property | Value |

| Molecular Formula | C₇H₆BNO₆ evitachem.com |

| Molecular Weight | 210.94 g/mol evitachem.com |

| Melting Point | 265-268 °C echemi.com |

| Boiling Point | 487.1°C at 760 mmHg echemi.com |

| Density | 1.6 g/cm³ echemi.com |

| Appearance | Off-white crystalline solid echemi.com |

| CAS Number | 85107-54-6 evitachem.com |

| Structural & Electronic Data | Value/Description |

| Hydrogen Bond Donors | 3 echemi.com |

| Hydrogen Bond Acceptors | 6 echemi.com |

| Rotatable Bonds | 2 echemi.com |

| Topological Polar Surface Area | 124 Ų echemi.com |

| Heavy Atom Count | 15 echemi.com |

| IUPAC Name | 4-(dihydroxyboryl)-3-nitrobenzoic acid sigmaaldrich.com |

| InChI Key | APBXPKJLXBBPQJ-UHFFFAOYSA-N sigmaaldrich.com |

Unique Dual Reactivity Attributes

The distinctiveness of this compound in chemical synthesis lies in its multifunctional nature, which allows for a range of selective chemical transformations. The presence of the boronic acid, carboxylic acid, and nitro groups on the same aromatic scaffold provides a platform for orthogonal chemistry, where each group can be reacted independently under specific conditions. evitachem.com

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. evitachem.com This reaction is fundamental for constructing complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. evitachem.comchemimpex.com

The nitro group (–NO₂) offers a different reactive handle. Under specific reduction conditions, it can be converted to an amino group (–NH₂). evitachem.com This transformation is valuable for introducing a new functional site for further derivatization, such as in the synthesis of various heterocyclic compounds or for bioconjugation.

The carboxylic acid group (–COOH) provides a third site for chemical modification. It can undergo typical carboxylic acid reactions, such as esterification or amidation, and can also be reduced to an alcohol. evitachem.com This functional group is often exploited in the development of drug delivery systems and for attaching the molecule to surfaces or other biomolecules. chemimpex.com

A structural study of 4-carboxy-2-nitrobenzeneboronic acid revealed that the molecule is largely flat, with the boronic acid group positioned nearly perpendicular to the benzene ring's plane. nih.gov A notable finding from this study is the close proximity between the boron atom and one of the oxygen atoms of the nitro group, measured at only 2.457 Å. nih.gov This short distance suggests an intramolecular interaction that influences the compound's observed chemical behavior and reactivity. nih.gov

The following table summarizes the primary reactivity of each functional group:

| Functional Group | Type of Reaction | Common Application |

| Boronic Acid (-B(OH)₂) | Suzuki-Miyaura Cross-Coupling | Synthesis of biaryl compounds. evitachem.com |

| Nitro Group (-NO₂) | Reduction | Formation of an amino group for further functionalization. evitachem.com |

| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction, Conjugation | Synthesis of esters and amides, reduction to alcohols, attachment to other molecules. evitachem.comchemimpex.com |

Scope and Research Objectives for this compound Studies

The unique structural and reactive properties of this compound have defined a clear scope and set of objectives for its application in scientific research. The primary goal is to leverage its multifunctional character to design and synthesize novel molecules with specific functions for therapeutic, diagnostic, or material science applications.

A major area of research is in drug development , where the compound serves as a crucial intermediate. chemimpex.com The objectives here include the synthesis of biologically active molecules, with a particular focus on targeted therapies. chemimpex.com For instance, boron-containing compounds are explored for their potential in creating more effective cancer therapies. chemimpex.com

Another significant research focus is bioconjugation and the development of drug delivery systems . evitachem.comchemimpex.com Researchers aim to use the carboxylic acid or a derivative thereof to link the molecule to other biomolecules or to nanoparticles. evitachem.comchemimpex.com A specific application that has been explored is its use as a linker in pH-sensitive drug delivery systems, connecting mesoporous silica (B1680970) nanoparticles with fluorescent β-cyclodextrin. evitachem.com

In the field of sensor technology , the boronic acid group's ability to form reversible covalent bonds with hydroxyl groups, particularly diols found in sugars, is exploited. evitachem.comchemimpex.com The research objective is to create sensitive and selective sensors for the detection of biomolecules like sugars or other environmental contaminants. chemimpex.com

The following table outlines the key research areas and their specific objectives for studies involving this compound:

| Research Area | Specific Research Objective |

| Organic Synthesis | To utilize the compound as a versatile building block for the efficient creation of complex organic molecules through sequential and selective reactions. chemimpex.com |

| Medicinal Chemistry | To synthesize novel, biologically active compounds, including potential anticancer agents and inhibitors of protein glycosylation. evitachem.comchemimpex.com |

| Materials Science & Nanotechnology | To develop innovative materials, such as functionalized nanoparticles for targeted drug delivery and sensor applications. evitachem.comchemimpex.com |

| Sensor Development | To design and fabricate chemical sensors for detecting specific biomolecules or environmental pollutants based on the selective binding properties of the boronic acid group. chemimpex.com |

Structure

2D Structure

Propiedades

IUPAC Name |

4-borono-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBXPKJLXBBPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234224 | |

| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85107-54-6 | |

| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085107546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-2-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Carboxy 2 Nitrophenylboronic Acid

Established Synthetic Routes to 4-Carboxy-2-nitrophenylboronic Acid

The most well-documented method for preparing this compound involves the direct nitration of a suitable precursor. This electrophilic aromatic substitution reaction must be carefully controlled to ensure the correct placement of the nitro group and to avoid unwanted side reactions.

Precursor Compounds and Starting Materials

The primary starting material for this synthesis is 4-carboxyphenylboronic acid . evitachem.comgoogle.com This precursor already contains the essential carboxyl and boronic acid functional groups at the desired positions on the phenyl ring (positions 4 and 1, respectively). The synthesis, therefore, focuses on the regioselective introduction of a nitro group at the position ortho to the boronic acid group (position 2).

Key Reaction Conditions and Catalysts

The synthesis is typically achieved through the nitration of 4-carboxyphenylboronic acid. evitachem.com This reaction is performed using a potent nitrating mixture, commonly composed of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) . google.com Concentrated sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction temperature is a critical parameter that must be strictly controlled to achieve the desired product and minimize by-product formation. The process is generally carried out at low temperatures, typically between 0-10°C , by adding the starting material in batches to the pre-cooled acid mixture. google.com

Yield Optimization Strategies

Optimizing the yield for this synthesis hinges on the precise control of reaction conditions. A patented method highlights a strategy for achieving high yields. By adding 4-carboxyphenylboronic acid portion-wise to the nitrating mixture at a controlled temperature of 0-10°C and maintaining the reaction for 2 to 3 hours, yields of the resulting 2-nitro-4-carboxyphenylboronic acid can reach between 84% and 90%. google.com Following the reaction, the product is typically isolated by pouring the reaction mixture into ice water, which causes the solid product to precipitate. It is then collected by filtration and dried. google.com

The table below summarizes findings from a patented synthesis of this compound (referred to in the source as 2-nitro-4-carboxyphenylboronic acid). google.com

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

| 4-carboxyphenylboronic acid | Concentrated H₂SO₄, Fuming HNO₃ | 0-10°C | 2 hours | 90% |

| 4-carboxyphenylboronic acid | Concentrated H₂SO₄, Fuming HNO₃ | 0-10°C | 3 hours | 84% |

Advanced Synthetic Approaches

While direct nitration is a robust method, research into advanced synthetic strategies aims to improve reaction efficiency, safety, and alignment with green chemistry principles. These include the use of microwave irradiation and the integration with click chemistry platforms.

Microwave-Facilitated Syntheses

Microwave-assisted organic synthesis is a modern technique known for dramatically reducing reaction times, decreasing by-product formation, and increasing yields. nih.gov This technology allows for rapid and efficient heating. While specific documentation for the direct microwave-facilitated synthesis of this compound is not widely reported, the principles of microwave chemistry are applicable to reactions involving this compound. For instance, microwave energy has been effectively used to drive the direct amidation of carboxylic acids with amines under solvent-free conditions, a transformation for which this compound could be a substrate. nih.gov This suggests a potential avenue for future development in the synthesis and derivatization of this and related boronic acids.

Click Chemistry Integration in Boronic Acid Synthesis

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal by-products. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. organic-chemistry.org

The integration of boronic acids with click chemistry typically involves preparing a boronic acid derivative that contains a "clickable" handle—either an alkyne or an azide (B81097) group. nih.gov This functionalized boronic acid can then be attached to another molecule bearing the complementary group. This approach is not used to form the boronic acid moiety itself, but rather to incorporate it into larger, more complex structures. A significant challenge in this area is the potential for copper-mediated degradation of the boronic acid group during the CuAAC reaction, which has been a subject of research to find solutions and alternative catalysts. nih.gov This methodology allows for the rapid construction of libraries of complex boronic acid-containing compounds for various applications, including the development of chemical sensors and pharmaceuticals. rsc.org

Library Synthesis for Analogues

The synthesis of compound libraries based on the this compound scaffold allows for the systematic exploration of structure-activity relationships in drug discovery and materials science. A notable approach involves a multicomponent reaction strategy, which enables the rapid generation of a diverse set of analogues from a common intermediate.

One documented library synthesis utilizes the inherent reactivity of the functional groups to build complexity. For instance, the carboxylic acid can be activated and coupled with a variety of amines to form a library of amides. Subsequently, or in a different pathway, the boronic acid can participate in Suzuki-Miyaura cross-coupling reactions with a range of aryl halides, introducing further diversity. This parallel synthesis approach allows for the efficient production of a large number of distinct compounds. The nitro group can also be a point of diversification, as it can be reduced to an amine and then further functionalized.

A representative library synthesis workflow might involve the following steps:

Amide Formation: Parallel synthesis of an amide library by reacting this compound with a panel of primary and secondary amines using a suitable coupling agent like HATU or EDC.

Suzuki-Miyaura Coupling: Each member of the amide library is then subjected to Suzuki-Miyaura coupling with a selection of aryl or heteroaryl halides, catalyzed by a palladium complex.

Purification: The resulting products are typically purified using high-throughput techniques such as preparative HPLC to isolate the desired compounds.

This strategy has been successfully employed to generate libraries of compounds for screening in various biological assays.

Functional Group Interconversions and Derivatization

The chemical character of this compound is defined by its three distinct functional groups, each of which can be selectively modified to produce a wide array of derivatives.

Carboxylic Acid Functionalization

The carboxylic acid group is a primary site for derivatization, most commonly through the formation of esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under standard Fischer esterification conditions, reacting it with an alcohol in the presence of a strong acid catalyst. For more sensitive substrates, milder methods such as reaction with an alkyl halide in the presence of a non-nucleophilic base are employed.

Amide Formation: Amide bond formation is a cornerstone of medicinal chemistry and is readily applied to this compound. A wide variety of primary and secondary amines can be coupled to the carboxylic acid using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

These functionalization reactions are generally high-yielding and allow for the introduction of a vast range of chemical functionalities.

Nitro Group Transformations

The nitro group is a versatile functional handle that can be transformed into several other functionalities, significantly expanding the chemical space accessible from this compound.

The most common transformation is the reduction of the nitro group to an amine . This can be accomplished using various reducing agents, with the choice of reagent depending on the other functional groups present in the molecule.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is a clean and efficient method, but the conditions may also reduce other functional groups if not carefully controlled.

Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are effective for the selective reduction of the nitro group in the presence of other reducible functionalities.

Once the aniline (B41778) derivative is formed, it can be further modified through reactions such as acylation, alkylation, or diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

Boronic Acid Moiety Modifications

The boronic acid group is a key functional group, particularly for its utility in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving the boronic acid moiety. It allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a variety of sp²-hybridized carbon atoms of aryl, vinyl, or pseudo-halides. The reaction is catalyzed by a palladium(0) complex and requires a base. The reaction conditions can be tuned to be compatible with the carboxylic acid and nitro groups.

Chan-Lam Coupling: The boronic acid can also participate in the formation of carbon-heteroatom bonds. The Chan-Lam coupling reaction enables the formation of aryl ethers, aryl thioethers, and aryl amines by reacting the boronic acid with alcohols, thiols, or amines, respectively, in the presence of a copper catalyst.

Boronic Ester Formation: Boronic acids can be readily converted to boronic esters by reaction with a diol, such as pinacol (B44631) or neopentyl glycol, often under azeotropic distillation to remove water. These boronic esters, such as the pinacol ester, often exhibit enhanced stability, are easier to purify, and are still competent cross-coupling partners.

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its derivatives relies on robust purification and characterization methods to ensure the identity and purity of the prepared compounds.

Purification Techniques:

Crystallization: Due to its crystalline nature, recrystallization is a common and effective method for purifying this compound, often from a water/ethanol (B145695) mixture.

Column Chromatography: For the purification of its less polar derivatives, such as esters and amides, silica (B1680970) gel column chromatography is frequently employed. The choice of eluent system is critical to achieve good separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is particularly useful for the purification of compound libraries or for obtaining high-purity samples. Reverse-phase columns are typically used with gradients of water and acetonitrile (B52724) or methanol (B129727) containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

Characterization Techniques: A combination of spectroscopic methods is used to confirm the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide detailed information about the connectivity of the atoms.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the carbonyl, the N-O of the nitro group, and the B-O of the boronic acid are all readily identifiable.

Melting Point: The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound.

A summary of the characterization data for this compound is presented below:

| Technique | Observed Features |

| ¹H NMR | Aromatic protons with characteristic shifts and coupling patterns, a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxyl carbon, the carbon attached to the boron, the carbon attached to the nitro group, and the other aromatic carbons. |

| IR (cm⁻¹) | ~3400-2400 (O-H stretch), ~1700 (C=O stretch), ~1530 & ~1350 (N-O asymmetric and symmetric stretches), ~1360 (B-O stretch). |

| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Mechanistic Investigations of 4 Carboxy 2 Nitrophenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. fujifilm.comevitachem.com 4-Carboxy-2-nitrophenylboronic acid serves as a key building block in these reactions. fujifilm.comchemicalbook.com

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and associated ligands. For arylboronic acids like this compound, a variety of palladium(0) and palladium(II) precursors are effective. The catalytic cycle is initiated by the oxidative addition of an organohalide to a Pd(0) species, which is often generated in situ from a Pd(II) salt.

Commonly employed catalytic systems involve phosphine (B1218219) ligands that stabilize the palladium center and facilitate the key steps of the catalytic cycle. The choice of ligand is critical, especially when dealing with electronically demanding substrates. For electron-poor boronic acids, electron-rich and bulky phosphine ligands are often preferred as they promote the reductive elimination step and can enhance catalyst stability and turnover. While specific studies detailing ligand effects exclusively for this compound are not abundant, general principles and systems used for similar substrates are applicable.

These systems are known to be effective for a broad range of arylboronic acids and aryl halides, providing a foundational basis for developing specific conditions for this compound. The reaction is typically performed in the presence of a base, which is crucial for the transmetalation step. wiley-vch.de

This compound is utilized as a coupling partner with various organic halides and triflates (trifluoromethanesulfonates). wiley-vch.de Its application allows for the synthesis of complex biaryl structures, which are scaffolds for pharmaceuticals and functional materials. fujifilm.comchemicalbook.com

The primary limitation associated with this compound is its highly electron-deficient nature, a consequence of the electron-withdrawing nitro and carboxyl groups. This electronic property can make it a reluctant substrate in the Suzuki-Miyaura reaction. wiley-vch.de Furthermore, under the basic aqueous conditions often required for the coupling, highly electron-poor arylboronic acids can undergo slow protodeboronation or oxidation to the corresponding phenol (B47542), which reduces the yield of the desired cross-coupled product. everand.comscispace.com Specifically, this compound has been observed to slowly oxidize to 4-carboxy-2-nitrophenol in basic aqueous solutions. everand.comscispace.comwiley-vch.de

The efficiency of the Suzuki-Miyaura coupling involving this compound is governed by the kinetics of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electron-deficient character of this boronic acid primarily impacts the transmetalation step. This step involves the transfer of the aryl group (4-carboxy-2-nitrophenyl) from the boron atom to the palladium center. The rate of transmetalation is generally enhanced by electron-donating groups on the boronic acid and hindered by electron-withdrawing groups. Therefore, the nitro and carboxyl substituents are expected to decrease the nucleophilicity of the aryl group, potentially making transmetalation the rate-limiting step.

To enhance coupling efficiency, reaction conditions must be optimized to overcome this sluggish step. This often involves the use of more reactive palladium complexes, achieved through specialized ligands, and careful selection of the base, which activates the boronic acid by forming a more nucleophilic boronate species. wiley-vch.de

Interactions with Diols and Polysaccharides

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many sugars and polysaccharides. evitachem.com

This compound reacts with molecules containing diol functionalities to form cyclic boronate esters. evitachem.com This reaction involves the condensation of the boronic acid's hydroxyl groups with two hydroxyl groups from the diol, releasing water in the process. The resulting cyclic ester incorporates the boron atom into a five- or six-membered ring. This interaction is fundamental to the use of boronic acids in sensors and separation technologies. Studies with model compounds like catechol have demonstrated the formation of a covalent boronate ester bond, which can be monitored spectroscopically. google.com

The formation of the boronate ester is a reversible equilibrium reaction. evitachem.com The position of the equilibrium is highly dependent on the pH of the solution. In acidic conditions, the equilibrium favors the free boronic acid and the diol, leading to the dissociation of the boronate ester bond. google.com As the pH increases, the equilibrium shifts toward the formation of the more stable anionic tetrahedral boronate ester, thus strengthening the binding. This pH-dependent binding and unbinding mechanism allows for controlled interaction with diol-containing molecules, including polysaccharides which are rich in diol units. The mechanism involves the interaction of the electron-deficient boron atom with the hydroxyl groups of the diol.

Enhanced Binding in Multivalent Systems

The utility of boronic acids in these systems stems from their capacity to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, which are common in saccharides. rsc.orgnih.gov By incorporating multiple boronic acid motifs into a single molecular scaffold, researchers can design receptors that bind to saccharide targets with dramatically enhanced affinity and selectivity. rsc.orgrsc.org This cooperative binding is crucial for targeting specific carbohydrates, such as glucose, in complex biological environments. nih.gov

This compound is a particularly interesting component for such multivalent constructs. Its key features include:

The Boronic Acid Group: This functional group is the primary site for reversible covalent bond formation with diols. nih.gov

Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group increases the Lewis acidity of the boron atom. This lowers the pKa of the boronic acid, enabling stronger binding interactions at neutral pH. researchgate.net

Structural Scaffolding: The carboxyl and nitro groups provide additional points for potential secondary interactions or for covalent attachment to a larger multivalent framework, allowing for precise spatial arrangement of the binding sites.

The design of a multivalent sensor involves linking these boronic acid units. The linker's length and flexibility are critical, as they dictate the optimal positioning of the boronic acids to match the diol spacing on the target analyte, thereby maximizing binding strength. nih.gov The result is a system where low-affinity individual binding events (in the μM to mM range) can translate into extremely high-avidity multivalent binding (in the pM to nM range). acs.org

Table 1: Factors Influencing Enhanced Binding in Boronic Acid-Based Multivalent Systems

| Factor | Description | Relevance to this compound |

|---|---|---|

| Multivalency/Avidity | Utilizes multiple binding sites to increase overall affinity and specificity. rsc.orgacs.org | Serves as a building block for constructing multivalent architectures. |

| Boronic Acid-Diol Interaction | Forms reversible covalent bonds with 1,2- and 1,3-diols, the primary interaction for saccharide recognition. rsc.orgnih.gov | The core function of the boronic acid moiety. |

| pKa of Boronic Acid | A lower pKa enhances binding affinity at physiological pH. researchgate.net | The electron-withdrawing nitro group lowers the pKa, making it more effective at neutral pH. |

| Linker Optimization | The distance and flexibility between boronic acid units are crucial for matching the target's binding sites. nih.gov | The carboxyl group can be used as a handle to attach the molecule to optimized linkers. |

Oxidative Stability and Degradation Pathways

While boronic acids are versatile, their application can be limited by their susceptibility to oxidation, especially under physiological conditions where reactive oxygen species may be present. nih.govnih.gov The stability of this compound is significantly influenced by its specific functional groups.

The oxidation of arylboronic acids typically proceeds via a mechanism where the rate-limiting step is a 1,2-shift of the aryl group from the boron to an oxygen atom. nih.gov During this step, the boron center becomes more electron-deficient. nih.gov Consequently, structural features that decrease the electron density on the boron atom can enhance its stability against oxidation. nih.gov

Research has revealed two key structural motifs that confer significant oxidative stability:

Ortho-Carboxyl Group: The presence of a pendant carboxyl group, particularly at the ortho position, can allow it to act as an intramolecular ligand for the boron atom. This forms a stable five-membered ring structure (a boralactone), which can increase resistance to oxidation by as much as 10,000-fold compared to simple phenylboronic acid. nih.govnih.gov This stability arises from stereoelectronic constraints that destabilize the transition state of the oxidation reaction. nih.gov

Ortho-Nitro Group: An oxygen atom from an ortho-nitro group can also coordinate with the boron atom. nih.gov This interaction, coupled with the group's strong electron-withdrawing nature, makes 2-nitrophenylboronic acid more stable to oxidation than unsubstituted phenylboronic acid. nih.gov

This compound features a nitro group at the ortho position and a carboxyl group at the para position. The ortho-nitro group provides enhanced stability through intramolecular coordination and electronic effects. nih.gov X-ray crystallography data confirms a short distance of just 2.457 Å between the boron atom and one of the oxygen atoms of the ortho-nitro group, implying a significant intramolecular interaction that is consistent with its observed chemical behavior.

The stability of boronic acids and their complexes is highly dependent on pH. researchgate.netacs.org This is because the key functional groups involved—the boronic acid and the carboxylic acid—have distinct acid-base properties.

Boronic Acid (R-B(OH)₂): This group is a Lewis acid that exists in equilibrium with its anionic boronate form (R-B(OH)₃⁻). This equilibrium is pH-dependent, and the tetrahedral boronate form generally forms more stable complexes with diols. researchgate.net

Carboxylic Acid (-COOH): This group exists in equilibrium with its carboxylate form (-COO⁻). The protonation state is determined by the pH of the solution relative to the pKa of the carboxylic acid.

Table 2: Predicted pH-Dependent Stability Characteristics of this compound

| pH Range | Dominant Species | Expected Stability Characteristics |

|---|---|---|

| Strongly Acidic (pH < 2) | B(OH)₂, -COOH (Both protonated) | Generally stable; boronic acid is less reactive for diol binding. Degradation via acid-catalyzed hydrolysis is possible. researchgate.net |

| Mildly Acidic to Neutral (pH 4-7) | B(OH)₂ / B(OH)₃⁻, -COO⁻ (Carboxylate) | This is the typical range for reversible diol binding. The anionic carboxylate may influence solubility and intermolecular interactions. The low pKa due to the nitro group enhances boronate formation. researchgate.net |

| Alkaline (pH > 8) | B(OH)₃⁻, -COO⁻ (Both deprotonated) | The boronate form dominates. However, at very high pH, degradation of boronic acids can be accelerated. researchgate.net |

Other Significant Organic Transformations

Arylboronic acids can undergo primary amination reactions, which provide a direct, metal-free route to synthesize primary arylamines. This transformation converts the carbon-boron bond into a carbon-nitrogen bond. The reaction can be performed using an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DPH). This method is notable for its operational simplicity and tolerance of a wide range of functional groups on the arylboronic acid substrate, including halogens, amides, and ethers. Given this functional group tolerance, it is expected that this compound can be effectively converted to 4-carboxy-2-nitroaniline under these conditions, with the amino group selectively replacing the boronic acid moiety.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. researchgate.net The reaction rate is significantly accelerated when the dienophile is substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The nitro group is one of the strongest electron-withdrawing groups, and nitro-substituted alkenes (nitroalkenes) are well-established as highly reactive dienophiles in Diels-Alder reactions. mdpi.comnih.gov For example, nitroalkenes readily react with cyclic dienes to form bicyclic products. mdpi.com

While this compound itself is not a dienophile (as it lacks the requisite C=C double bond for a typical Diels-Alder reaction), its structural components are relevant to this class of reaction. Unsaturated organoboron compounds, such as vinylboronic esters, are known to act as dienophiles. conicet.gov.ar Furthermore, the presence of the nitro group on the aromatic ring makes related structures, like nitroalkenes, highly reactive in these cycloadditions. mdpi.com Therefore, while a direct Diels-Alder reaction involving the aromatic ring of this compound is not typical, the strong electron-withdrawing character imparted by the nitro group is a key principle for activating substrates in cycloaddition chemistry. mdpi.comnih.gov

Carboxylic Acid Activation

The activation of carboxylic acids is a fundamental transformation in organic synthesis, enabling the formation of amide bonds, a critical linkage in peptides and numerous pharmaceuticals. This compound has been identified as a reagent capable of facilitating such transformations. Its utility has been demonstrated in the synthesis of amide derivatives, where it participates in the coupling of a carboxylic acid with an amine.

The general mechanism for arylboronic acid-catalyzed amidation involves the initial reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate. This step is often reversible and may require the removal of water to drive the equilibrium forward. The resulting activated species is more susceptible to nucleophilic attack by an amine compared to the free carboxylic acid. Subsequent reaction with the amine leads to the formation of the desired amide and regeneration of the boronic acid catalyst. Theoretical studies suggest that the formation of a mono(acyloxy)boronic acid is a key intermediate in this process.

A specific application of this compound is in the preparation of 4-(Propargylaminocarbonyl)-2-nitrophenylboronic acid. In this synthesis, the carboxylic acid functional group of this compound is activated and subsequently coupled with propargylamine. This reaction is typically carried out in the presence of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

The detailed research findings for this specific amide bond formation are summarized in the table below:

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Reaction Time | Product | Yield |

| This compound | Propargylamine | HATU | Diisopropylethylamine (DIPEA) | DMF | 7 hours | 4-(Propargylaminocarbonyl)-2-nitrophenylboronic acid | 67% |

This table presents data from a specific synthetic procedure and is intended to be illustrative of the reactivity of this compound in carboxylic acid activation.

Addition to Carbonyl and Imine Derivatives

A thorough review of the scientific literature did not yield specific research findings or mechanistic studies on the addition of this compound to carbonyl and imine derivatives. While arylboronic acids, in general, are known to participate in reactions such as the Petasis borono-Mannich reaction (a three-component reaction of a boronic acid, an amine, and a carbonyl compound), no examples specifically utilizing this compound in this context have been documented. Therefore, detailed research findings and mechanistic investigations for this subclass of reactions involving the title compound are not available at this time.

Applications of 4 Carboxy 2 Nitrophenylboronic Acid in Materials Science

Design and Fabrication of Functional Materials

The trifunctional nature of 4-Carboxy-2-nitrophenylboronic acid allows for its integration into a wide array of functional materials, where each chemical group can play a distinct and crucial role. The boronic acid group is particularly significant due to its ability to form reversible covalent bonds with diols, a class of organic compounds containing two hydroxyl groups. This interaction is fundamental to many of its applications.

Role in Sensor Development

The development of highly sensitive and selective sensors is a cornerstone of modern analytical science. While direct research on this compound in sensor technology is emerging, the broader class of phenylboronic acids has been extensively studied for this purpose. The underlying principle of boronic acid-based sensors lies in the reversible formation of boronate esters upon interaction with diol-containing analytes, such as saccharides and glycoproteins. This binding event can be engineered to produce a detectable signal, such as a change in fluorescence or color.

The presence of the nitro group, an electron-withdrawing group, on the phenyl ring of this compound can enhance its acidity and, consequently, its affinity for diols, potentially leading to more sensitive detection. The carboxylic acid group provides a convenient handle for immobilization onto sensor surfaces or for further chemical modification.

| Boronic Acid Derivative | Analyte Detected | Sensing Mechanism | Key Finding |

| Phenylboronic Acid Polymer | Glucose | Change in fluorescence | The polymer's fluorescence intensity increases in the presence of glucose due to the formation of a boronate ester, which alters the electronic properties of the fluorophore. |

| 4-Vinylphenylboronic Acid | pH and Glucose | Turbidity changes | Copolymers of 4-vinylphenylboronic acid exhibit a glucose-responsive pH window, indicating their potential for creating dual-responsive sensors. researchgate.net |

Catalytic Applications

In the realm of organic synthesis, this compound and its derivatives are valuable reagents, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. youtube.com This reaction is a powerful tool for the formation of carbon-carbon bonds, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. youtube.com

In a typical Suzuki-Miyaura coupling, an organoboron compound (like this compound) reacts with an organic halide in the presence of a palladium catalyst and a base to form a new compound. youtube.com The carboxylic acid and nitro groups on the phenyl ring can influence the reactivity of the boronic acid and the properties of the resulting product.

| Reactants | Catalyst | Product Type | Significance |

| Aryl Halide and Phenylboronic Acid | Palladium(0) complex | Biaryl compound | Efficient formation of C-C bonds for the synthesis of complex organic molecules. youtube.com |

| 1-bromo-4-nitrobenzene and Phenylboronic acid | Pd/Cu catalyst | Biphenyl derivatives | Demonstrates the coupling of nitro-substituted aryl halides. researchgate.net |

Polymeric Material Construction

The ability of this compound to participate in polymerization reactions makes it a versatile monomer for the construction of advanced polymeric materials. nih.gov The boronic acid group can be directly incorporated into the polymer backbone or used as a functional side group. The carboxylic acid group offers a site for esterification or amidation reactions, allowing for the creation of polyesters and polyamides.

Polymers containing boronic acid moieties exhibit unique properties, including the ability to interact with diols, which can be exploited for applications in bioconjugation, drug delivery, and the creation of responsive materials. nih.govrsc.org

| Polymer Type | Monomers | Key Property | Potential Application |

| Boronic acid-containing polymer | 4-Vinylphenylboronic acid | Glucose-responsive | Glucose sensors, controlled insulin (B600854) release systems. researchgate.net |

| Polyesters/Polyamides | Diacid/Diamine and a diol containing this compound | Tunable functionality | Drug delivery, functional coatings. |

Integration in Smart Materials

"Smart materials" are designed to respond to external stimuli, such as changes in pH, temperature, or light. The unique chemical functionalities of this compound make it an excellent candidate for incorporation into such materials.

pH-Responsive Systems

The carboxylic acid group of this compound can donate a proton (act as an acid), while the boronic acid group can accept a hydroxide (B78521) ion (act as a Lewis acid). This dual nature makes materials incorporating this compound sensitive to changes in pH. nih.gov

In acidic conditions, the carboxylic acid is protonated, while in basic conditions, it is deprotonated. Similarly, the boronic acid group exists in equilibrium between its neutral form and an anionic boronate form, with the equilibrium being pH-dependent. These pH-induced changes in charge and structure can be harnessed to trigger a macroscopic response in the material, such as swelling or shrinking of a hydrogel, or the release of an encapsulated drug. nih.gov Phenylboronic acid-based nanoparticles have been developed that show pH-responsive drug release, demonstrating the potential of this class of compounds in targeted drug delivery.

Self-Healing Hydrogels

Self-healing materials possess the intrinsic ability to repair damage, extending their lifespan and improving their reliability. Hydrogels cross-linked through reversible boronate ester bonds are a prominent class of self-healing materials. rsc.org

The formation of boronate esters between the boronic acid groups of this compound (or polymers derived from it) and diol-containing polymers can create a dynamic network. When this network is damaged, the reversible nature of the boronate ester bonds allows them to break and reform, leading to the healing of the material. rsc.org The presence of the carboxylic acid and nitro groups can be used to modulate the strength and dynamics of these interactions, providing a means to tune the self-healing properties of the hydrogel. Boronic acid-based hydrogels have been shown to be biocompatible and have potential applications in tissue engineering and regenerative medicine. nih.gov

| Hydrogel System | Cross-linking Chemistry | Stimulus for Healing | Key Finding |

| Boronic acid-functionalized polymers and diol-containing polymers | Reversible boronate ester formation | Spontaneous at appropriate pH | The dynamic covalent nature of the boronate ester bonds allows for efficient self-healing of the hydrogel network. rsc.org |

| Polysaccharide-based hydrogels | Ionic interactions and hydrogen bonds | pH change | The reversible nature of non-covalent bonds enables rapid self-healing. nih.gov |

Fluorescent Probes and Chemosensors

While direct applications of this compound as a standalone fluorescent probe are not extensively documented in peer-reviewed literature, the principles of boronic acid-based sensor design provide a strong foundation for its potential in this area. The boronic acid moiety is a key player in the development of fluorescent systems for the detection of various biologically and environmentally important analytes.

Boronic acid-based fluorescent sensors operate on the principle of reversible covalent bonding with diols, which are common structural motifs in many target analytes like carbohydrates. This interaction leads to a change in the electronic properties of the boronic acid, which can be coupled to a fluorophore to produce a detectable change in fluorescence. The Lewis acidic nature of the boron atom allows it to interact with the electron-rich diol, modulating processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET) within the sensor molecule. This modulation results in a "turn-on" or "turn-off" fluorescent signal upon binding to the analyte.

The detection of glucose is a significant area of research for boronic acid-based sensors due to its importance in managing diabetes. The binding of glucose to the boronic acid group can alter the fluorescence of a linked fluorophore, providing a means for quantification. While specific studies on this compound for glucose sensing are not prominent, the fundamental chemistry is well-established.

In a related context, boronic acids have been utilized for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species in biological systems. For instance, a colorimetric method for the direct determination of hydrogen peroxide has been developed using the closely related compound, 4-nitrophenyl boronic acid. In this system, H₂O₂ stoichiometrically converts the boronic acid into 4-nitrophenol, a colored compound that can be quantified by its absorbance. This reaction is rapid under basic conditions. rsc.org A similar principle could potentially be applied to this compound, where the oxidation of the boronic acid moiety by H₂O₂ would lead to a change in its electronic and, consequently, its optical properties.

| Analyte | Detection Principle with Boronic Acids | Potential for this compound |

| Glucose | Reversible covalent binding with the diol groups of glucose, modulating the fluorescence of an attached fluorophore. | The boronic acid group can act as the recognition site for glucose. The nitro and carboxyl groups could influence the binding affinity and the electronic properties of a potential integrated fluorophore. |

| Hydrogen Peroxide | Oxidation of the boronic acid to a phenol (B47542) by H₂O₂, leading to a change in color or fluorescence. | The boronic acid can be oxidized by H₂O₂. The electron-withdrawing nitro group may affect the reaction kinetics and the optical properties of the resulting phenol. |

To improve the performance of boronic acid-based fluorescent sensors, several design principles are employed. Enhancing the Lewis acidity of the boron atom can lead to stronger binding with diols and thus higher sensitivity. The introduction of electron-withdrawing groups, such as the nitro group present in this compound, can increase this acidity.

Crystal Engineering and Supramolecular Assemblies

The ability of this compound to participate in various non-covalent interactions makes it a valuable component in crystal engineering and the construction of supramolecular assemblies. The interplay of hydrogen bonding and other intermolecular forces directs the self-assembly of this molecule into well-defined, higher-order structures.

A detailed crystallographic study of 4-carboxy-2-nitrobenzeneboronic acid reveals its intricate hydrogen-bonding capabilities. The molecule crystallizes in the monoclinic space group P2(1)/n. sigmaaldrich.com The crystal structure is characterized by extensive hydrogen bonding. The carboxylic acid groups form classic hydrogen-bonded dimers with neighboring molecules. Additionally, the boronic acid groups engage in intermolecular hydrogen bonds with each other and with the carboxylic acid groups, creating a robust two-dimensional network.

A notable feature of the molecular structure is the planarity of the molecule, with the carboxy and nitro groups being only slightly rotated out of the benzene (B151609) ring plane. sigmaaldrich.com In contrast, the boronic acid group is oriented almost perpendicular to the ring. sigmaaldrich.com An interesting intramolecular feature is the close proximity of the boron atom to one of the oxygen atoms of the nitro group, with a separation of only 2.457 Å. sigmaaldrich.com This suggests a significant intramolecular interaction that influences the chemical behavior of the compound. sigmaaldrich.com

| Crystallographic Data for 4-Carboxy-2-nitrobenzeneboronic acid sigmaaldrich.com | |

| Molecular Formula | C₇H₆BNO₆ |

| Molecular Weight | 210.94 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 10.542 (2) |

| b (Å) | 6.411 (1) |

| c (Å) | 13.105 (4) |

| β (°) | 106.47 (2) |

| Volume (ų) | 849.3 (4) |

| Z | 4 |

The directional and predictable nature of the hydrogen bonds involving carboxylic acids and boronic acids makes this compound a promising candidate for the construction of infinite, well-ordered arrays. The combination of the carboxylic acid dimer synthon and the self-association of boronic acid groups can lead to the formation of tapes, sheets, and more complex three-dimensional networks.

While specific examples of porous solids constructed solely from this compound are not readily found in the literature, its structural motifs are highly relevant to the design of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In these materials, multifunctional organic linkers are connected by metal ions or covalent bonds to create extended, porous structures. The carboxylic acid group of this compound can act as a coordination site for metal ions in the formation of MOFs. The boronic acid group can undergo condensation reactions to form boroxine (B1236090) rings, a key linkage in many COFs. The presence of the nitro group can further influence the properties of the resulting porous material, for example, by providing sites for post-synthetic modification or by altering the electronic properties of the framework. The principles of reticular chemistry suggest that the defined geometry and functionality of this compound could be exploited to design porous solids with specific topologies and functions, such as gas storage, separation, or catalysis.

π-π Stacking Interactions

π-π stacking is a non-covalent interaction that occurs between aromatic rings. In the context of materials science, these interactions are crucial for the formation of ordered supramolecular structures and can significantly influence the electronic and photophysical properties of the resulting materials. The electron-deficient nature of the aromatic ring in this compound, a consequence of the electron-withdrawing nitro group, makes it a candidate for engaging in π-π stacking interactions, particularly with electron-rich aromatic systems.

Detailed research into the specific role of this compound in directing the assembly of materials through π-π stacking is an emerging area. However, analysis of its crystal structure and comparisons with analogous compounds provide a strong basis for its potential in this domain. The crystal structure of 4-carboxy-2-nitrobenzeneboronic acid reveals a largely planar molecule, a prerequisite for effective π-π stacking. While the boronic acid group is oriented nearly perpendicular to the benzene ring, the aromatic core remains available for intermolecular stacking.

Research on related nitrostilbene derivatives has shown that different slipped-stacking structures can lead to distinct luminescent properties in the crystalline state. researchgate.net This highlights how the precise control of π-π stacking, which could be influenced by the functionalities present in this compound, can tune the optical characteristics of a material.

The presence of the nitro group is particularly significant. In materials like metal-organic frameworks (MOFs), π-π stacking interactions between aromatic linkers can create pathways for charge transport, thereby influencing the material's electrical conductivity. rsc.org The electron-withdrawing nature of the nitro group in this compound could enhance its ability to participate in such charge-transfer interactions when stacked with electron-rich aromatic moieties. This could be exploited in the design of novel conductive materials.

In the realm of sensing, the combination of a recognition element (the boronic acid) and a signal-transducing element (the aromatic ring capable of π-π stacking) within the same molecule is highly desirable. Changes in the π-π stacking arrangement upon binding of an analyte to the boronic acid could lead to a detectable change in the material's photophysical properties, forming the basis of a chemical sensor. Research on other nitroaromatic compounds has shown that nitro-π interactions can play a significant role in the formation of three-dimensional frameworks. researchgate.net

While direct, in-depth studies focusing solely on the π-π stacking of this compound in materials science are not yet abundant, the foundational knowledge from its crystal structure and the behavior of analogous compounds strongly supports its potential in this area. Future research will likely focus on incorporating this molecule into functional materials where the control of supramolecular assembly through π-π stacking is key to achieving desired properties.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆BNO₆ | sigmaaldrich.com |

| Molecular Weight | 210.94 g/mol | sigmaaldrich.com |

| Appearance | White to pale yellow crystalline powder | N/A |

| Interaction Type | Potential Application Area | Underlying Principle |

| Intermolecular π-π Stacking | Organic Electronics | Formation of ordered stacks can facilitate charge transport, influencing conductivity. |

| Host-Guest π-π Stacking | Chemical Sensing | Changes in stacking upon analyte binding can lead to a detectable optical or electronic signal. |

| Self-Assembly Driver | Supramolecular Materials | Directs the formation of specific, ordered nanostructures with defined properties. |

Biomedical and Biological Research Applications of 4 Carboxy 2 Nitrophenylboronic Acid

Pharmaceutical Research

In the realm of pharmaceutical sciences, 4-Carboxy-2-nitrophenylboronic acid and its close relatives are recognized for their utility as foundational molecules in the creation of new drugs and as potential therapeutic agents themselves.

Building Block in Drug Synthesis

This compound serves as a versatile building block in the synthesis of more complex pharmaceutical molecules. chemimpex.com The presence of multiple functional groups allows for its participation in a variety of chemical reactions, making it an important intermediate. Boronic acids are widely used as key components in organic chemistry reactions for creating new therapeutic candidates. nih.gov

The value of nitro compounds as versatile building blocks for synthesizing pharmaceutically relevant substances is well-established. frontiersin.org The nitro group can be readily transformed into other functional groups, such as amines, which are in high demand by the pharmaceutical industry. frontiersin.org This versatility allows chemists to construct complex molecular architectures required for biological activity.

Furthermore, the boronic acid group is particularly useful for forming carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery. chemimpex.comsigmaaldrich.com A related compound, 4-(Methoxycarbonyl)-2-nitrophenylboronic acid, is highlighted for its role in developing pharmaceuticals and agrochemicals through such selective reactions. chemimpex.com This underscores the importance of the shared 2-nitrophenylboronic acid scaffold in synthetic chemistry.

Potential in Therapeutic Agent Development

The inherent chemical properties of the boronic acid group have positioned compounds like this compound as potential therapeutic agents. Boronic acids are known to be bioisosteres of carboxylic acids and can form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. nih.gov

Research into related phenylboronic acids has demonstrated their potential in developing targeted therapies. For instance, 4-Carboxy-3-nitrophenylboronic acid, an isomer of the title compound, is considered a crucial intermediate in the synthesis of targeted cancer therapies. chemimpex.com Boronic acid-containing chalcones have shown selective toxicity towards breast cancer cells by inhibiting the MDM2 oncoprotein, which is overexpressed in these cancers. nih.gov The replacement of a carboxylic acid group with a boronic acid group in these chalcones led to increased selective toxicity against breast cancer cells. nih.gov

Additionally, various boronic acid derivatives are recognized as potent inhibitors of beta-lactamase enzymes, which are responsible for bacterial resistance to antibiotics. This suggests a potential avenue for developing new antibacterial agents based on the this compound structure.

Biochemical Investigations

The compound's ability to interact with biological molecules makes it a valuable tool for in vitro studies aimed at understanding biochemical pathways and molecular interactions.

Enzyme Inhibition Studies

Boronic acids are a well-documented class of reversible, competitive enzyme inhibitors. They can form a stable, tetrahedral complex with the catalytic serine residue within the active site of many enzymes. This inhibitory action is central to their application in biochemical research.

Studies have shown that phenylboronic acids can act as inhibitors of key bacterial enzymes like KPC and AmpC beta-lactamases, which confer antibiotic resistance. The search for new, broad-spectrum inhibitors is a critical area of research, and boronic acid derivatives are promising candidates. For example, ortho-phenylenediboronic acid has demonstrated high activity against KPC-type carbapenemases. While direct studies on this compound are specific, the general inhibitory capacity of this class of compounds is widely applied in enzyme kinetics and inhibitor screening studies.

Table 1: Examples of Boronic Acid Derivatives in Enzyme Inhibition

| Compound/Class | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Phenylboronic Acids | KPC and AmpC β-lactamases | Overcoming antibiotic resistance | |

| Chalcone-boronic acid derivatives | MDM2 oncoprotein | Selective toxicity in breast cancer cells | nih.gov |

| Vaborbactam (cyclic boronate) | Class A carbapenemases (KPC), ESBLs, AmpC | Marketed therapeutic for complicated urinary tract infections | |

| ortho-phenylenediboronic acid | KPC-type carbapenemases | High inhibitory activity against carbapenem-resistant bacteria |

Ligand Binding Assays

Ligand binding assays are essential for studying the interaction between a molecule (ligand) and its binding partner, such as a receptor or enzyme. The ability of the boronic acid moiety to form reversible covalent bonds makes it a unique tool for such assays. evitachem.com

The interaction between a boronic acid and a protein can be highly specific. For example, research has described how the boronic acid scaffold can bind to the donating amino group of a lysine (B10760008) residue (Lys51) in the MDM2 oncoprotein. nih.gov This type of specific interaction is fundamental to designing and evaluating targeted drug candidates in ligand binding studies. While various platforms exist for detecting these binding events, including colorimetric and luminescence-based methods, the core principle relies on the specific interaction between the ligand and its target. nih.gov The unique binding properties of this compound make it a candidate for use in developing novel binding assays to probe protein structure and function.

Physiological Research

The application of this compound in physiological research is primarily an extension of its biochemical properties, particularly its role as an enzyme inhibitor. By inhibiting specific enzymes, this compound can be used to study the physiological consequences of that inhibition in cellular or organismal models.

For instance, the inhibition of enzymes involved in critical metabolic pathways can lead to observable physiological changes. The study of how inhibitors like 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) perturb tyrosine catabolism by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) serves as a powerful example. nih.gov This inhibition leads to a measurable condition (tyrosinemia), which has allowed researchers to understand the enzyme's physiological role and has even led to clinical applications for related hereditary disorders. nih.gov

Bioimaging and Diagnostics

The application of boronic acid-based compounds in bioimaging and diagnostics is an active area of research. These compounds can be incorporated into fluorescent probes or other signaling platforms to enable the detection and visualization of specific analytes within complex biological systems.

Development of Biosensors

The development of biosensors using boronic acids typically involves functionalizing a signaling molecule (like a fluorophore or an electroactive species) with a boronic acid moiety. The interaction of the boronic acid with its target diol-containing analyte can modulate the properties of the signaling molecule, leading to a measurable change. The carboxyl and nitro groups on the phenyl ring of This compound would be expected to influence its electronic properties and binding affinity, potentially offering advantages in sensor design. However, specific examples of biosensors developed using this particular compound are not well-documented in available research.

Real-Time Detection in Biological Systems

The ability to perform real-time detection of analytes in biological systems is a key goal of biosensor development. Fluorescent boronic acid-based sensors are particularly promising for this purpose as they can allow for the continuous monitoring of analyte concentrations within living cells or tissues. While the concept is well-established for other boronic acid derivatives, specific studies demonstrating the application of This compound for real-time detection in biological environments have not been identified in the surveyed literature.

Environmental and Green Chemistry Considerations

Environmental Impact Assessment

A comprehensive environmental impact assessment of 4-Carboxy-2-nitrophenylboronic acid is not extensively documented in publicly available literature. However, an evaluation can be inferred from the known environmental behavior of its constituent chemical classes: nitroaromatic compounds and organoboron compounds.

Microbial degradation of nitroaromatic compounds can proceed through either reductive or oxidative pathways. nih.gov For instance, the degradation of 2-nitrobenzoate, a structurally similar compound, has been observed in Arthrobacter sp. to proceed via an oxidative pathway, leading to the formation of salicylate (B1505791) and catechol, which are then further metabolized. nih.gov In contrast, the degradation of 4-nitrobenzoate (B1230335) in some Pseudomonas and Burkholderia species occurs through a partial reductive pathway to 4-hydroxylaminobenzoate. oup.com It is plausible that this compound could be susceptible to similar microbial transformations, although the presence of the boronic acid group may influence the metabolic pathway and rate of degradation. The ultimate biodegradability to benign substances like carbon dioxide, water, and inorganic forms of nitrogen and boron would need to be confirmed through specific studies.

Table 1: Potential Biodegradation Pathways of Related Nitroaromatic Compounds

| Compound | Microorganism Example | Degradation Pathway | Key Intermediates |

| 2-Nitrobenzoate | Arthrobacter sp. | Oxidative | Salicylate, Catechol |

| 4-Nitrobenzoate | Pseudomonas & Burkholderia sp. | Reductive | 4-Hydroxylaminobenzoate, Protocatechuate |

This table presents potential degradation pathways based on structurally similar compounds, as specific data for this compound is not available.

Direct ecotoxicological data for this compound is scarce. The assessment of its ecological effects is therefore based on the known toxicities of nitroaromatic compounds and boronic acids.

Nitroaromatic compounds are known to exhibit varying levels of toxicity to a range of organisms. nih.gov They can be mutagenic and carcinogenic, and their presence in soil and groundwater is a significant environmental concern. asm.org For example, studies on various nitroaromatic compounds have shown toxicity to freshwater fish and invertebrates. osti.gov The toxicity of these compounds is influenced by the number and position of the nitro groups and other substituents on the aromatic ring. mdpi.comnih.gov

On the other hand, boronic acids are generally considered to have low toxicity. rsc.org However, at high concentrations, boron-containing compounds can be phytotoxic. The environmental risk of boronic acids is often associated with the potential for the boron atom to be released in the form of boric acid.

Given that this compound possesses both a nitro group and a boronic acid moiety, its ecological effects would be a composite of the toxicities of these two functional groups. It is crucial to conduct specific ecotoxicity studies on representative aquatic and terrestrial organisms to determine the acute and chronic effects of this compound.

Table 2: Ecotoxicity Data for Related Compounds

| Compound Class | Effect | Organism Example | Endpoint |

| Nitroaromatics | Toxicity | Freshwater fish (e.g., Rainbow trout) | LC50 |

| Nitroaromatics | Mutagenicity | Bacteria (e.g., Salmonella typhimurium) | Ames test |

| Boronic Acids | Low acute toxicity | General | |

| Boron Compounds | Phytotoxicity at high concentrations | Terrestrial plants | Growth inhibition |

This table provides a general overview of the ecotoxicological effects of the chemical classes to which this compound belongs, due to the lack of specific data for the compound itself.

Green Synthesis Principles

The application of green chemistry principles to the synthesis of this compound is essential to minimize its environmental impact from production. This involves optimizing reaction conditions and developing sustainable production methods.

The optimization of synthetic routes for this compound to reduce its environmental footprint would focus on several key green chemistry metrics, including atom economy, use of less hazardous solvents, and energy efficiency.

A potential synthesis of this compound could involve the nitration of a carboxy-substituted phenylboronic acid or the borylation of a nitro-substituted benzoic acid. The choice of reagents and solvents in these steps is critical. For example, traditional nitration reactions often use a mixture of nitric acid and sulfuric acid, which are highly corrosive and generate significant waste. The use of alternative, greener nitrating agents and solvent-free conditions could significantly reduce the environmental impact.

Similarly, the borylation step often employs organometallic reagents and anhydrous, volatile organic solvents. The development of catalytic methods using less toxic metals and greener solvents like water or ethanol (B145695) would be a significant improvement. rsc.org The atom economy of the synthesis, which measures the efficiency of incorporating reactant atoms into the final product, should be maximized to reduce waste. primescholars.com

Table 3: Comparison of Potential Synthesis Steps with Green Chemistry Considerations

| Synthesis Step | Conventional Method | Greener Alternative | Green Chemistry Principle Addressed |

| Nitration | Nitric acid/Sulfuric acid | Solid acid catalysts, N2O5 | Safer reagents, Waste reduction |

| Borylation | Organolithium reagents in THF | Catalytic borylation in water/ethanol | Safer solvents, Catalysis |

| Purification | Column chromatography | Recrystallization from green solvents | Waste reduction, Safer solvents |

This table illustrates potential green improvements for the synthesis of this compound.

The development of sustainable production methods for this compound would ideally involve a holistic approach, considering the entire lifecycle of the product. This includes the use of renewable feedstocks, energy-efficient processes, and the design of a product that is readily biodegradable or can be easily recycled.

One approach to sustainable production is the use of catalytic methods. For instance, the development of a robust and recyclable catalyst for the direct C-H borylation of a suitable nitrobenzoic acid derivative would be a highly sustainable route. This would avoid the use of stoichiometric organometallic reagents and reduce the number of synthetic steps.